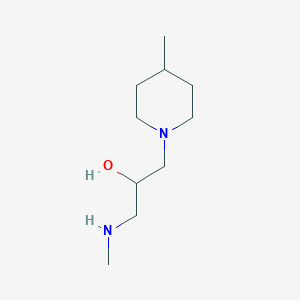
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid, also known as DBP, is a chiral compound that has been widely studied for its potential applications in medicinal chemistry. DBP is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have analgesic and anti-inflammatory effects. In
Wirkmechanismus
The mechanism of action of (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid is not fully understood, but it is thought to involve inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid is believed to inhibit COX-2 more selectively than COX-1, which may account for its reduced gastrointestinal side effects compared to other NSAIDs.
Biochemical and Physiological Effects:
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid has been shown to have a lower risk of gastrointestinal side effects compared to other NSAIDs.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid has several advantages for use in lab experiments. It is a chiral compound, which allows for the study of stereoselective effects. It also has a well-defined mechanism of action, making it a useful tool for studying the role of COX enzymes in inflammation and pain. However, (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid has limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid. One area of interest is the development of more selective COX-2 inhibitors with reduced risk of gastrointestinal side effects. Another area of interest is the development of (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid derivatives with improved solubility and stability. (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid may also have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this possibility.
Synthesemethoden
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid can be synthesized using a variety of methods, including the reaction of 2,3-dihydro-1-benzofuran with (R)-2-bromo-1-phenylpropan-1-ol in the presence of a base, such as potassium carbonate. The resulting product is then treated with hydrochloric acid to yield (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid. Another method involves the reaction of 2,3-dihydro-1-benzofuran with (R)-2-chloro-1-phenylpropan-1-ol in the presence of a base, such as sodium hydride, followed by treatment with hydrochloric acid to yield (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(2R)-2-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7(11(12)13)10-6-8-4-2-3-5-9(8)14-10/h2-5,7,10H,6H2,1H3,(H,12,13)/t7-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTJZKMBSAIBNS-PVSHWOEXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2=CC=CC=C2O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CC2=CC=CC=C2O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 6-[[4-(hydroxymethyl)triazol-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2858932.png)


![Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride](/img/structure/B2858937.png)
![4-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2858938.png)


![4-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2858944.png)

